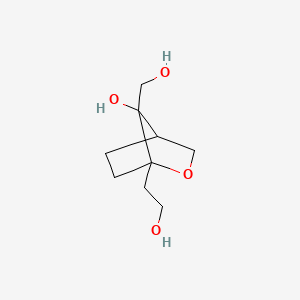
Cyclocerberidol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclocerberidol is a natural product derived from the plant Cerbera manghasThe compound has a molecular formula of C9H16O4 and a molecular weight of 188.223 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Cyclocerberidol can be prepared through both natural extraction and chemical synthesis. The primary method involves extracting the compound from the plant Cerbera manghas . The extraction process typically includes solvent extraction followed by purification steps such as chromatography.
Industrial Production Methods: Currently, there are no large-scale commercial production methods reported for this compound. The compound is mainly produced in small quantities for research purposes .
化学反応の分析
Types of Reactions: Cyclocerberidol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Cyclocerberidol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The exact mechanism of action of Cyclocerberidol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes .
類似化合物との比較
- Epoxycerberidol
- Dinormonoterpenoids
- Thevetia peruviana derivatives
特性
IUPAC Name |
1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c10-4-3-8-2-1-7(5-13-8)9(8,12)6-11/h7,10-12H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVGFVPGILCAPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C(C1CO2)(CO)O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the natural sources of cyclocerberidol?
A1: this compound has been isolated from the leaves of certain Cerbera species. This includes Cerbera manghas [, ] and Cerbera odollam [], both of which are considered mangrove plants.
Q2: What other classes of compounds are often found alongside this compound in these plants?
A2: this compound is frequently found alongside other structurally related compounds. This includes:
- Normonoterpenoids: Specifically, cerberidol and epoxycerberidol are often isolated with this compound [].
- Dinormonoterpenoids: These compounds, structurally similar to those found in Thevetia peruviana, have been isolated alongside this compound in Cerbera manghas [].
- Other Glucosides: Both β-D-glucosides and β-D-allopyranosides of this compound itself, as well as other normonoterpenoids, have been identified in these plants [, ].
Q3: Has the influence of plant processing on this compound content been investigated?
A3: Yes, research indicates that the drying process of Cerbera leaves can affect the yield of this compound and related compounds. Specifically, the ratio of glucosides to allosides of this compound and epoxycerberidol varied depending on the drying conditions used for the plant material []. This suggests that the extraction and isolation process for this compound may need to be optimized depending on the source material and its pre-treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
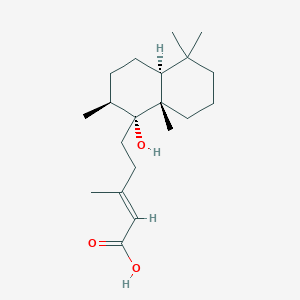
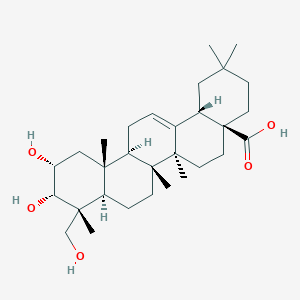
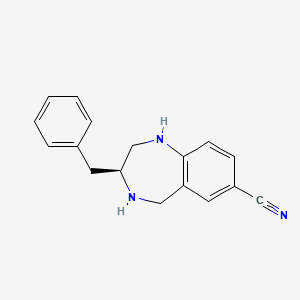
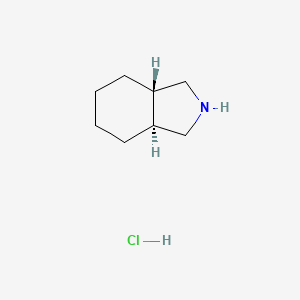
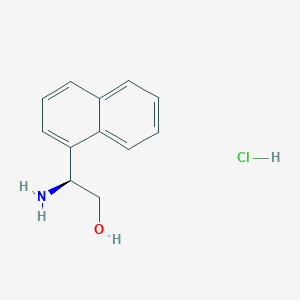
![[1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1R-[1alpha(1S*,2R*),2bta]]-(9CI)](/img/new.no-structure.jpg)
![3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149190.png)
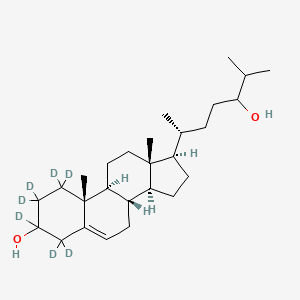
![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B1149204.png)
